4-Bromo-2-(3-chlorophenoxy)benzaldehyde
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Overview
Description
4-Bromo-2-(3-chlorophenoxy)benzaldehyde is an organic compound with the molecular formula C13H8BrClO2 and a molecular weight of 311.56 g/mol . This compound is characterized by the presence of a bromine atom at the 4-position and a chlorophenoxy group at the 2-position of the benzaldehyde core structure. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 4-Bromo-2-(3-chlorophenoxy)benzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobenzaldehyde with 3-chlorophenol under specific conditions to form the desired product . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-Bromo-2-(3-chlorophenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like potassium carbonate, solvents like DMF, and catalysts such as palladium. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-2-(3-chlorophenoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(3-chlorophenoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular pathways and functions. The exact molecular targets and pathways involved can vary based on the specific context and application of the compound .
Comparison with Similar Compounds
4-Bromo-2-(3-chlorophenoxy)benzaldehyde can be compared with other similar compounds, such as:
4-Bromobenzaldehyde: This compound has a similar structure but lacks the chlorophenoxy group.
3-(4-Chlorophenoxy)benzaldehyde: This compound has a similar structure but with the chlorophenoxy group at a different position.
4-Bromo-2-chlorobenzaldehyde: This compound has a similar structure but lacks the phenoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-bromo-2-(3-chlorophenoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClO2/c14-10-5-4-9(8-16)13(6-10)17-12-3-1-2-11(15)7-12/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIPDRFDJGOUSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C=CC(=C2)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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